Absolute Stereochemical Configuration vs. Racemate: Optical Rotation Data
The (4R,5R)-enantiomer is obtained via enzymatic resolution of the racemic ethyl or methyl ester. The resolved acid intermediate exhibits specific optical rotation, whereas the racemic precursor shows zero net rotation. The methyl ester (4R,5R) derivative retains this stereochemical integrity [1].
| Evidence Dimension | Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | The acid precursor (+)-(4R,5R)-3-methyl-4-phenyl-4,5-dihydroisoxazole-4-carboxylic acid exhibits a positive specific rotation (exact value not publicly available for the methyl ester) [1]. |
| Comparator Or Baseline | Racemic trans-(±)-methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate exhibits [α]D = 0°. |
| Quantified Difference | Qualitative: optically active vs. optically inactive. |
| Conditions | Enzymatic resolution using α-chymotrypsin or Aspergillus niger lipase; polarimetry. |
Why This Matters
Optical activity confirms enantiopurity, which is essential for reproducible asymmetric synthesis and biological target engagement.
- [1] I. Zadrożna, J. Kurkowska, I. Makuch. Enzymatic and Microbial Method of Preparation of Optically Active (±) 3-Methyl-4-phenyl-4,5-dihydroisoxazole-4-carboxylic Acid. Synthetic Communications, 27(23), 4181-4191, 1997. View Source
